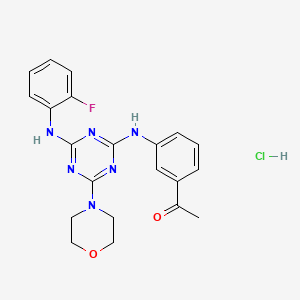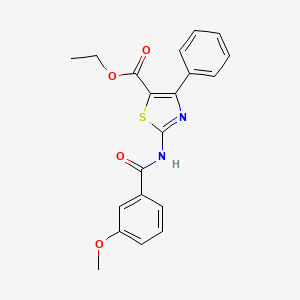![molecular formula C18H12Cl2N4O B2997061 1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895020-47-0](/img/structure/B2997061.png)
1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-d]pyrimidin-4-one is a class of compounds that belong to the larger family of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antiviral, and anticancer properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of electronegative chlorine atoms could make the compound more polar, influencing its solubility and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
A series of pyrazolo[4,3-d]-pyrimidine derivatives, including compounds related to the chemical structure of interest, have been synthesized and evaluated for their antimicrobial and anticancer activity. These compounds, characterized by their structural motifs, exhibited significant activity against various microbial strains and cancer cell lines. Specifically, some derivatives showed higher anticancer activity compared to standard drugs like doxorubicin, indicating their potential as therapeutic agents in cancer treatment. Furthermore, their antimicrobial efficacy suggests a broad spectrum of application in combating infectious diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Adenosine Receptor Affinity
Research into pyrazolo[3,4-d]pyrimidines has revealed their affinity for A1 adenosine receptors, which are significant in various physiological processes. By synthesizing and testing a series of these compounds, researchers found that specific substitutions at the N1 and N5 positions could enhance their activity, suggesting a potential for therapeutic applications in diseases where adenosine receptor modulation is beneficial. This includes conditions like cardiovascular diseases, where adenosine plays a crucial role in regulating heart rate and myocardial oxygen consumption (Harden, Quinn, & Scammells, 1991).
Antitumor Activity
Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives to test their antitumor activity across 60 different cell lines. Some compounds demonstrated potent antitumor effects, with specific derivatives showing significant efficacy, highlighting their potential as leads in the development of new anticancer medications. The study underscores the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in generating biologically active compounds capable of inhibiting tumor growth (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Molecular Docking and Kinase Inhibition
The exploration of pyrazolo[3,4-d]pyrimidines extends into their role as kinase inhibitors, with particular focus on their ability to inhibit Src phosphorylation, a key process in cancer cell proliferation and survival. Studies have shown that these compounds not only inhibit the growth of cancer cells by blocking Src phosphorylation but also induce apoptosis, providing a dual mechanism of action against cancer. This makes them promising candidates for the development of new cancer therapies focused on kinase inhibition (Carraro et al., 2006).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O/c19-13-5-3-6-14(8-13)24-17-15(9-22-24)18(25)23(11-21-17)10-12-4-1-2-7-16(12)20/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMXPTPIJIPAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2996984.png)


![Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2996988.png)
![3-(3-Bromophenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2996989.png)


![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2996993.png)
![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2996995.png)
![2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one](/img/structure/B2996996.png)
![N-(3-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996997.png)
![N-(1-Cyanocyclohexyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B2996999.png)
![Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2997001.png)